molecular formula C14H7ClN2O4 B11962921 7-chloro-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one CAS No. 40728-79-8

7-chloro-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B11962921
CAS No.: 40728-79-8
M. Wt: 302.67 g/mol
InChI Key: VVTOWPARBGUDAE-UHFFFAOYSA-N
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Description

7-chloro-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzoxazinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 7-chloro-4H-3,1-benzoxazin-4-one with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions include various substituted benzoxazinones, aminobenzoxazinones, and other derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 7-chloro-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one apart is its unique combination of chloro and nitro substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

40728-79-8

Molecular Formula

C14H7ClN2O4

Molecular Weight

302.67 g/mol

IUPAC Name

7-chloro-2-(4-nitrophenyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C14H7ClN2O4/c15-9-3-6-11-12(7-9)16-13(21-14(11)18)8-1-4-10(5-2-8)17(19)20/h1-7H

InChI Key

VVTOWPARBGUDAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)[N+](=O)[O-]

Origin of Product

United States

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